

Application Notes and Protocols for DAPK Substrate Peptide TFA Kinase Assay

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Compound of Interest

Compound Name: DAPK Substrate Peptide TFA

Cat. No.: B15603156

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These application notes provide detailed protocols for measuring the activity of Death-Associated Protein Kinase (DAPK) using a synthetic peptide substrate. The protocols are intended for researchers, scientists, and drug development professionals involved in screening for DAPK inhibitors or studying its enzymatic activity.

Introduction to DAPK

Death-Associated Protein Kinase (DAPK) is a family of calcium/calmodulin (Ca²⁺/CaM)-regulated serine/threonine kinases.[1][2] The most studied member, DAPK1, is a key regulator of various cellular processes, including apoptosis (programmed cell death) and autophagy.[3][4] DAPK1 is considered a tumor suppressor, and its activity is implicated in various diseases, including cancer and neurodegenerative disorders.[5] The activation of DAPK1 is a multi-step process that involves the binding of Ca²⁺/CaM and the dephosphorylation of Serine 308.[6][7][8] Given its role in disease, DAPK1 is a significant target for drug discovery.

DAPK Substrate Peptide

A commonly used substrate for in vitro DAPK kinase assays is a synthetic peptide, often referred to as DAPK Substrate Peptide. The sequence for this peptide is typically a variation of KKRPQRRYSNVF. This peptide has a Michaelis constant (K_m) of approximately 9 μM, making it an effective substrate for measuring DAPK kinase activity.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for DAPK1 kinase assays.

Table 1: DAPK1 Kinetic and Assay Parameters

Parameter	Value	Source
Substrate	DAPK Substrate Peptide (e.g., KKRPQRRYSNVF)	[2]
K _m for Substrate Peptide	~9 μM	[9]
Specific Activity (recombinant DAPK1)	42–57 nmol/min/mg	[10]
Optimal Enzyme Concentration (Adapta™ Assay)	60 ng/mL	[11]
Optimal Substrate Concentration (Adapta™ Assay)	50 μM	[11]

Table 2: IC₅₀ Values of Known DAPK1 Inhibitors

Inhibitor	IC ₅₀ (nM)	Assay Conditions	Source
Staurosporine	87	3 ng DAPK1, 5 μM ATP	[12]
TC-DAPK 6	69	10 μM ATP	[7] [13]
HS38	300 (K _d)	Not specified	[7]
DAPK1-IN-1	630 (K _d)	Not specified	[7]
Compound 4q	1090	Not specified	[14]

Signaling Pathway and Experimental Workflow Diagrams

DAPK1 Signaling and Regulation

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General Workflow for DAPK Kinase Inhibitor Screening

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Experimental Protocols

Here, two detailed protocols for a DAPK kinase assay are provided: a radiometric assay and a luminescence-based assay.

Protocol 1: Radiometric DAPK Kinase Assay using [γ - ^{32}P]ATP

This protocol is a robust method for directly measuring the incorporation of a radiolabeled phosphate from ATP onto the DAPK substrate peptide.

Materials:

- Recombinant active DAPK1 enzyme
- **DAPK Substrate Peptide TFA**
- [γ - ^{32}P]ATP
- Kinase Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM MgCl_2 , 5 mM EGTA, 2 mM EDTA.[\[10\]](#) Just before use, add DTT to a final concentration of 0.25 mM.[\[10\]](#)
- Kinase Dilution Buffer: Kinase Assay Buffer supplemented with 50 ng/ μL BSA.[\[10\]](#)
- 10 mM ATP Stock Solution
- Substrate Solution: DAPK Substrate Peptide dissolved in water.
- Stopping Solution: 1% phosphoric acid.[\[10\]](#)
- P81 phosphocellulose paper

- Scintillation counter and vials

Procedure:

- Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the DAPK1 enzyme in Kinase Dilution Buffer to determine the optimal enzyme concentration.
- Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (for a 25 μ L final volume):
 - 5 μ L of Kinase Assay Buffer (5x)
 - 7.5 μ L of Substrate Solution
 - Variable volume of Kinase Solution (diluted DAPK1)
 - Make up to 17.5 μ L with sterile deionized water.
- Initiate Reaction: To start the reaction, add 7.5 μ L of the ATP/[γ - 32 P]ATP mix. The final ATP concentration should be at or near the K_m for ATP if known, or can be optimized.
- Incubation: Incubate the reaction at 30°C for 15-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
- Stop Reaction: Terminate the reaction by spotting 20 μ L of the reaction mixture onto a P81 phosphocellulose paper.
- Washing: Wash the P81 paper three times for 5-10 minutes each in 1% phosphoric acid to remove unincorporated [γ - 32 P]ATP.
- Quantification: Air dry the P81 paper and place it in a scintillation vial with a suitable scintillant. Measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the kinase activity based on the counts per minute (CPM) and the specific activity of the [γ - 32 P]ATP. For inhibitor studies, calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Luminescence-Based DAPK Kinase Assay (ADP-Glo™)

This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. It is a homogeneous, high-throughput compatible method.

Materials:

- Recombinant active DAPK1 enzyme
- **DAPK Substrate Peptide TFA**
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- DAPK1 Kinase Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT, and a Ca²⁺/Calmodulin solution.[12]
- ATP
- White, opaque 384-well assay plates
- Plate-reading luminometer

Procedure:

- Reaction Setup: In a 384-well plate, perform the kinase reaction in a total volume of 5 μL:[6]
 - 1 μL of test compound in 5% DMSO or 5% DMSO alone (for control).
 - 2 μL of DAPK1 enzyme in Kinase Buffer.
 - 2 μL of a mix of DAPK Substrate Peptide and ATP in Kinase Buffer.[6]
- Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[6]
- Terminate Reaction and Deplete ATP: Add 5 μL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and consume the remaining ATP.[6]

- Incubation: Incubate the plate at room temperature for 40 minutes.[6]
- ADP to ATP Conversion and Signal Generation: Add 10 μ L of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction.[6]
- Incubation: Incubate the plate at room temperature for 30-60 minutes.[15]
- Measure Luminescence: Read the luminescent signal using a plate-reading luminometer.[6]
- Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. For inhibitor screening, calculate the percent inhibition and determine IC50 values as described in the radiometric assay protocol.

Conclusion

The provided application notes and protocols offer a comprehensive guide for establishing and performing DAPK kinase assays using a synthetic peptide substrate. These assays are crucial tools for basic research into DAPK function and for the discovery and characterization of novel DAPK inhibitors for therapeutic development. It is recommended that researchers optimize assay conditions, such as enzyme and substrate concentrations and incubation times, for their specific experimental setup.

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References

- 1. Mechanism of DAPK1 for Regulating Cancer Stem Cells in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DAPK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]

- 4. Death-associated protein kinase 1: a double-edged sword in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.de [promega.de]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DAPK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. promega.com [promega.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
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